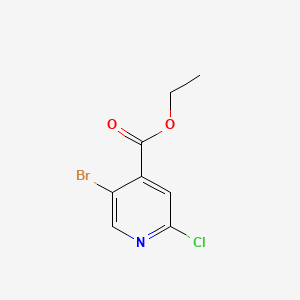

Ethyl 5-bromo-2-chloroisonicotinate

Description

BenchChem offers high-quality Ethyl 5-bromo-2-chloroisonicotinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 5-bromo-2-chloroisonicotinate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-bromo-2-chloropyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrClNO2/c1-2-13-8(12)5-3-7(10)11-4-6(5)9/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVGLNIDGZXOBSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NC=C1Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40673252 | |

| Record name | Ethyl 5-bromo-2-chloropyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40673252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214346-11-8 | |

| Record name | 4-Pyridinecarboxylic acid, 5-bromo-2-chloro-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1214346-11-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-bromo-2-chloropyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40673252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Ethyl 5-bromo-2-chloroisonicotinate from 2,5-Dichloropyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Ethyl 5-bromo-2-chloroisonicotinate, a key intermediate in pharmaceutical and agrochemical research, starting from the readily available precursor, 2,5-dichloropyridine. This document details the multi-step synthetic pathway, including experimental protocols, quantitative data, and logical workflow diagrams to facilitate understanding and replication in a laboratory setting.

Introduction

Ethyl 5-bromo-2-chloroisonicotinate is a versatile chemical building block characterized by its substituted pyridine ring, which bears strategically positioned halogen atoms and an ester functional group. These features allow for a variety of subsequent chemical transformations, making it a valuable intermediate in the synthesis of complex molecular architectures for drug discovery and development. The synthetic route described herein commences with 2,5-dichloropyridine and proceeds through key intermediates, including 2-bromo-5-chloropyridine and 5-bromo-2-chloroisonicotinic acid.

Overall Synthetic Pathway

The synthesis of Ethyl 5-bromo-2-chloroisonicotinate from 2,5-dichloropyridine is accomplished via a three-step process. The initial step involves a halogen exchange reaction to replace one of the chloro groups with a bromo group. This is followed by a directed ortho-metalation and carboxylation to introduce the carboxylic acid functionality at the 4-position of the pyridine ring. The final step is a Fischer esterification to yield the desired ethyl ester.

Caption: Overall synthetic workflow for Ethyl 5-bromo-2-chloroisonicotinate.

Experimental Protocols

Step 1: Synthesis of 2-Bromo-5-chloropyridine

This procedure outlines the conversion of 2,5-dichloropyridine to 2-bromo-5-chloropyridine via a halogen exchange reaction.[1]

Reaction Scheme:

2,5-Dichloropyridine + HBr → 2-Bromo-5-chloropyridine + HCl

Materials and Reagents:

-

2,5-Dichloropyridine

-

30% Hydrobromic acid in acetic acid

-

Water

-

Hexane

-

Sodium carbonate

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

A mixture of 30% hydrobromic acid in acetic acid (1500 ml) and water (100 ml) is added to 2,5-dichloropyridine (300 g, 2.03 mol).

-

The mixture is stirred at 110°C for 4 days.

-

The reaction mixture is then cooled to room temperature and diluted with hexane (1000 ml).

-

The resulting precipitate is collected by filtration.

-

The collected solid is suspended in water (5000 ml), and sodium carbonate is gradually added to neutralize the aqueous layer.

-

The aqueous layer is extracted with ethyl acetate.

-

The organic layer is dried over anhydrous sodium sulfate, and the solvent is concentrated under reduced pressure to yield the product.

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 366 g (94%) | [1] |

| Product Form | Colorless solid | [1] |

Step 2: Synthesis of 5-Bromo-2-chloroisonicotinic Acid

This step involves the regioselective lithiation of 2-bromo-5-chloropyridine at the 4-position, followed by carboxylation with carbon dioxide (dry ice) to produce 5-bromo-2-chloroisonicotinic acid. This protocol is based on established methods for directed ortho-metalation of substituted pyridines.

Reaction Scheme:

2-Bromo-5-chloropyridine + LDA → 4-Lithio-2-bromo-5-chloropyridine 4-Lithio-2-bromo-5-chloropyridine + CO₂ → 5-Bromo-2-chloroisonicotinic Acid

Materials and Reagents:

-

2-Bromo-5-chloropyridine

-

Diisopropylamine

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous tetrahydrofuran (THF)

-

Dry ice (solid CO₂)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Brine

Procedure:

-

To a solution of diisopropylamine in anhydrous THF at -78°C, add n-butyllithium dropwise and stir for 30 minutes to generate Lithium Diisopropylamide (LDA) in situ.

-

A solution of 2-bromo-5-chloropyridine in anhydrous THF is then added dropwise to the LDA solution at -78°C.

-

The reaction mixture is stirred at this temperature for 1-2 hours to ensure complete lithiation.

-

The reaction is then quenched by the addition of an excess of crushed dry ice.

-

The mixture is allowed to warm to room temperature, and the solvent is removed under reduced pressure.

-

The residue is dissolved in water and acidified with hydrochloric acid to precipitate the carboxylic acid.

-

The solid is collected by filtration, washed with cold water, and dried under vacuum.

Quantitative Data:

Step 3: Synthesis of Ethyl 5-bromo-2-chloroisonicotinate

The final step is the Fischer esterification of 5-bromo-2-chloroisonicotinic acid with ethanol in the presence of an acid catalyst.[2][3]

Reaction Scheme:

5-Bromo-2-chloroisonicotinic Acid + Ethanol --(H⁺)--> Ethyl 5-bromo-2-chloroisonicotinate + H₂O

Materials and Reagents:

-

5-Bromo-2-chloroisonicotinic Acid

-

Anhydrous ethanol

-

Concentrated sulfuric acid (H₂SO₄)

-

Sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of 5-bromo-2-chloroisonicotinic acid in anhydrous ethanol, add a catalytic amount of concentrated sulfuric acid.

-

The mixture is heated at reflux for several hours until the reaction is complete (monitored by TLC).

-

The excess ethanol is removed under reduced pressure.

-

The residue is dissolved in ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

The organic layer is dried over anhydrous sodium sulfate and filtered.

-

The solvent is removed under reduced pressure to yield the final product, Ethyl 5-bromo-2-chloroisonicotinate.

Quantitative Data:

| Parameter | Value | Reference |

| Yield | ~95% | [3] |

| Product Form | Pale yellow oil | [3] |

Logical Relationships in Synthesis

The synthesis relies on the principles of regioselectivity in aromatic substitution. The choice of reagents and reaction conditions at each step is critical for achieving the desired outcome.

References

An In-depth Technical Guide to Ethyl 5-bromo-2-chloroisonicotinate

CAS Number: 1214346-11-8

This technical guide provides a comprehensive overview of Ethyl 5-bromo-2-chloroisonicotinate, a halogenated pyridine derivative of interest to researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development. This document consolidates available data on its chemical properties, synthesis, and potential applications, presented in a clear and accessible format.

Chemical and Physical Properties

Ethyl 5-bromo-2-chloroisonicotinate is a substituted pyridine compound with the molecular formula C₈H₇BrClNO₂.[1] Its structure features a pyridine ring with bromo, chloro, and ethyl carboxylate substituents, making it a versatile intermediate for further chemical modifications. The key physical and chemical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 264.51 g/mol | [2] |

| IUPAC Name | ethyl 5-bromo-2-chloropyridine-4-carboxylate | [1] |

| Synonyms | Ethyl 5-bromo-2-chloroisonicotinate, 5-bromo-2-chloroisonicotinic acid ethyl ester, ethyl 5-bromo-2-chloropyridine-4-carboxylate | [1][3] |

| Appearance | Liquid | [2] |

| Purity | 97%, 98% | [2] |

| Storage Temperature | Room temperature, in a dark, inert atmosphere | [2] |

| InChI | 1S/C8H7BrClNO2/c1-2-13-8(12)5-3-7(10)11-4-6(5)9/h3-4H,2H2,1H3 | [2] |

| InChIKey | YVGLNIDGZXOBSZ-UHFFFAOYSA-N | [2] |

| SMILES | CCOC(=O)C1=CC(=NC=C1Br)Cl | [1] |

Synthesis and Experimental Protocols

General Synthetic Workflow

The synthesis can be conceptualized as a two-step process:

-

Synthesis of 5-bromo-2-chloroisonicotinic acid: This intermediate is prepared from 2,5-dichloropyridine. The process involves a substitution reaction to introduce the bromo group, followed by hydroxylation to form the carboxylic acid.[4]

-

Fischer Esterification: The resulting 5-bromo-2-chloroisonicotinic acid is then esterified with ethanol in the presence of an acid catalyst to yield the final product, Ethyl 5-bromo-2-chloroisonicotinate.[5][6]

Caption: Generalized two-step synthesis of Ethyl 5-bromo-2-chloroisonicotinate.

Experimental Protocol: Fischer Esterification (Generalized)

This protocol is a generalized procedure based on the standard Fischer esterification reaction and procedures for similar compounds.[6][7]

Materials:

-

5-bromo-2-chloroisonicotinic acid

-

Anhydrous ethanol (large excess)

-

Concentrated sulfuric acid (catalytic amount)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

Procedure:

-

To a round-bottomed flask equipped with a reflux condenser, add 5-bromo-2-chloroisonicotinic acid and a large excess of anhydrous ethanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess ethanol under reduced pressure.

-

Dissolve the residue in an organic solvent and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude Ethyl 5-bromo-2-chloroisonicotinate.

-

The crude product can be further purified by vacuum distillation or column chromatography.

Applications in Research and Development

Halogenated heterocyclic compounds are crucial building blocks in the synthesis of pharmaceuticals and agrochemicals.[8] The presence of bromo and chloro substituents on the pyridine ring of Ethyl 5-bromo-2-chloroisonicotinate provides two reactive sites for various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. These reactions are fundamental in constructing the complex molecular architectures of modern drugs.

While specific therapeutic targets or agrochemical applications for Ethyl 5-bromo-2-chloroisonicotinate are not detailed in the available literature, its structural similarity to other intermediates, such as Methyl 5-bromo-2-chloroisonicotinate, suggests its utility as a versatile starting material for the synthesis of a wide range of biologically active molecules.[9][10]

Caption: Role as an intermediate in the synthesis of complex organic molecules.

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and purity assessment of chemical compounds. While detailed spectral data for Ethyl 5-bromo-2-chloroisonicotinate is not fully available in the provided search results, sources indicate the availability of its ¹H NMR spectrum.[11]

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethyl group (a quartet and a triplet) and the two protons on the pyridine ring. The exact chemical shifts and coupling constants would provide definitive structural information.

-

Infrared (IR) Spectroscopy: An IR spectrum would likely show characteristic absorption bands for the C=O stretching of the ester group (around 1720-1740 cm⁻¹), C-O stretching, and vibrations associated with the substituted pyridine ring.

-

Mass Spectrometry (MS): Mass spectrometry would show the molecular ion peak and fragmentation patterns characteristic of the molecule's structure, confirming its molecular weight.

Safety Information

It is crucial to handle Ethyl 5-bromo-2-chloroisonicotinate with appropriate safety precautions.

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Precautionary Statements:

Users should consult the Safety Data Sheet (SDS) for comprehensive safety and handling information. Standard laboratory safety practices, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are recommended. Work should be conducted in a well-ventilated fume hood.

References

- 1. Ethyl 5-bromo-2-chloroisonicotinate | C8H7BrClNO2 | CID 46311265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl 5-bromo-2-chloroisonicotinate | 1214346-11-8 [sigmaaldrich.com]

- 3. Ethyl 5-bromo-2-chloroisonicotinate - CAS:1214346-11-8 - Sunway Pharm Ltd [3wpharm.com]

- 4. CN105753780A - A synthetic method of a medicine raw material 5-bromo-2-chloroisonicotinic acid - Google Patents [patents.google.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. nbinno.com [nbinno.com]

- 11. Ethyl 5-bromo-2-chloroisonicotinate(1214346-11-8) 1H NMR [m.chemicalbook.com]

An In-depth Technical Guide to Ethyl 5-bromo-2-chloroisonicotinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of Ethyl 5-bromo-2-chloroisonicotinate, a key intermediate in pharmaceutical and agrochemical synthesis. This document includes its molecular formula, weight, and other critical data, alongside a potential synthetic pathway.

Core Compound Data

Ethyl 5-bromo-2-chloroisonicotinate is a substituted pyridine derivative with significant utility as a building block in organic synthesis. Its chemical structure incorporates a bromine and a chlorine atom, offering distinct reactivity for various coupling reactions.

| Property | Value | Source |

| Molecular Formula | C8H7BrClNO2 | [1][2] |

| Molecular Weight | 264.51 g/mol | [1][3] |

| CAS Number | 1214346-11-8 | [1][2][3] |

| IUPAC Name | ethyl 5-bromo-2-chloropyridine-4-carboxylate | [2] |

| Appearance | Light yellow to yellow Liquid | [4] |

| Boiling Point | 301.2 ± 37.0 °C (Predicted) | [4] |

| Density | 1.601 ± 0.06 g/cm³ (Predicted) | [4] |

| Purity | 97-98% | [1][3] |

Potential Synthetic Pathway

While specific manufacturing processes are often proprietary, a plausible synthetic route for Ethyl 5-bromo-2-chloroisonicotinate can be extrapolated from known chemical transformations. A potential pathway starts from 2,5-dichloropyridine, proceeding through the synthesis of 5-bromo-2-chloroisonicotinic acid, followed by esterification.[5]

Experimental Protocol: Synthesis of 5-bromo-2-chloroisonicotinic acid

A synthetic method for the precursor, 5-bromo-2-chloroisonicotinic acid, involves the following steps[5]:

-

Bromination: 2,5-dichloropyridine is used as the starting material. A substitution reaction is carried out to replace one of the chloro groups with a bromo group, yielding 5-bromo-2-chloropyridine. This reaction is performed in the presence of a suitable solvent and catalyst.[5]

-

Hydroxylation/Carboxylation: The resulting 5-bromo-2-chloropyridine is then hydroxylated to generate 5-bromo-2-chloroisonicotinic acid.[5]

Experimental Protocol: Esterification to Ethyl 5-bromo-2-chloroisonicotinate

The final step is the esterification of 5-bromo-2-chloroisonicotinic acid:

-

Reaction Setup: 5-bromo-2-chloroisonicotinic acid is dissolved in an excess of ethanol, which acts as both the solvent and the reactant.

-

Catalysis: A catalytic amount of a strong acid, such as sulfuric acid, is added to the mixture.

-

Reflux: The reaction mixture is heated to reflux for several hours to drive the esterification to completion.

-

Work-up and Purification: Upon completion, the excess ethanol is removed under reduced pressure. The residue is neutralized with a weak base, and the product is extracted with an organic solvent. The final product is then purified using techniques such as column chromatography or distillation to yield pure Ethyl 5-bromo-2-chloroisonicotinate.

Visualized Synthetic Workflow

The following diagram illustrates the logical progression from the starting material to the final product.

Caption: Synthetic pathway for Ethyl 5-bromo-2-chloroisonicotinate.

References

- 1. Ethyl 5-bromo-2-chloroisonicotinate | 1214346-11-8 [sigmaaldrich.com]

- 2. Ethyl 5-bromo-2-chloroisonicotinate | C8H7BrClNO2 | CID 46311265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ethyl 5-bromo-2-chloroisonicotinate | 1214346-11-8 [sigmaaldrich.com]

- 4. Ethyl 5-bromo-2-chloroisonicotinate CAS#: 1214346-11-8 [amp.chemicalbook.com]

- 5. CN105753780A - A synthetic method of a medicine raw material 5-bromo-2-chloroisonicotinic acid - Google Patents [patents.google.com]

Spectroscopic Analysis of Ethyl 5-bromo-2-chloroisonicotinate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available spectroscopic data for Ethyl 5-bromo-2-chloroisonicotinate (CAS No. 1214346-11-8). Due to the limited availability of specific experimental spectra in public databases, this document outlines the expected spectroscopic characteristics based on the compound's structure and provides general experimental protocols for obtaining such data. This information is intended to serve as a reference for researchers working with this compound and as a framework for its analytical characterization.

Compound Information

| Parameter | Value |

| IUPAC Name | Ethyl 5-bromo-2-chloropyridine-4-carboxylate |

| Molecular Formula | C₈H₇BrClNO₂ |

| Molecular Weight | 264.51 g/mol |

| CAS Number | 1214346-11-8 |

| Physical Form | Liquid |

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for Ethyl 5-bromo-2-chloroisonicotinate. These predictions are based on the analysis of its structural features, including the substituted pyridine ring and the ethyl ester group.

Table 1: Predicted ¹H NMR Spectral Data

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.6 | s | 1H | H-6 (Pyridine ring) |

| ~8.0 | s | 1H | H-3 (Pyridine ring) |

| ~4.4 | q | 2H | -OCH₂CH₃ |

| ~1.4 | t | 3H | -OCH₂CH₃ |

Table 2: Predicted ¹³C NMR Spectral Data

Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)

| Chemical Shift (δ, ppm) | Assignment |

| ~164 | C=O (Ester) |

| ~152 | C-2 (Pyridine ring, C-Cl) |

| ~150 | C-6 (Pyridine ring, C-H) |

| ~145 | C-4 (Pyridine ring, C-COOEt) |

| ~128 | C-3 (Pyridine ring, C-H) |

| ~120 | C-5 (Pyridine ring, C-Br) |

| ~63 | -OCH₂CH₃ |

| ~14 | -OCH₂CH₃ |

Table 3: Predicted Infrared (IR) Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | C-H stretch (aromatic) |

| ~2980-2850 | Medium | C-H stretch (aliphatic) |

| ~1730 | Strong | C=O stretch (ester) |

| ~1550, 1470 | Medium-Strong | C=C/C=N stretch (pyridine ring) |

| ~1300-1200 | Strong | C-O stretch (ester) |

| ~1100 | Medium | C-Cl stretch |

| ~600-500 | Medium | C-Br stretch |

Table 4: Predicted Mass Spectrometry (MS) Data

Ionization Mode: Electron Ionization (EI)

| m/z | Relative Abundance | Assignment |

| 263/265/267 | High | [M]⁺ (Molecular ion peak with characteristic isotopic pattern for Br and Cl) |

| 218/220/222 | Medium | [M - OCH₂CH₃]⁺ |

| 189/191 | Medium | [M - COOEt]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for Ethyl 5-bromo-2-chloroisonicotinate.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters include a spectral width of 0-12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of at least 1 second.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. Key parameters include a spectral width of 0-200 ppm, a larger number of scans to compensate for the lower natural abundance of ¹³C, and a relaxation delay of 2 seconds.

2. Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation: As the compound is a liquid, a small drop can be placed directly onto the ATR crystal. Alternatively, a thin film can be prepared between two potassium bromide (KBr) plates.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Perform a background scan of the empty ATR crystal or KBr plates, which is then automatically subtracted from the sample spectrum.

3. Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer with an electron ionization (EI) source.

-

Sample Introduction: Introduce the sample via a direct insertion probe or, if sufficiently volatile, through a gas chromatography (GC) inlet.

-

Data Acquisition: Acquire the mass spectrum over a mass range of m/z 50-500. The electron energy is typically set to 70 eV. The resulting spectrum will show the mass-to-charge ratio of the molecular ion and its fragment ions.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the chemical structure of the target compound.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Caption: Chemical structure of Ethyl 5-bromo-2-chloroisonicotinate.

A Technical Guide to the Solubility of Ethyl 5-bromo-2-chloroisonicotinate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Ethyl 5-bromo-2-chloroisonicotinate, a key intermediate in various synthetic applications. Understanding the solubility of this compound is crucial for its effective use in reaction chemistry, purification processes, and formulation development. While specific quantitative solubility data for Ethyl 5-bromo-2-chloroisonicotinate is not extensively published, this document outlines its predicted solubility based on its chemical structure and general principles of organic chemistry. Furthermore, it provides detailed experimental protocols for determining its solubility in a laboratory setting.

Predicted Solubility Profile

Based on the structure of Ethyl 5-bromo-2-chloroisonicotinate, which features a polar pyridine ring, ester functionality, and halogen substituents, a qualitative prediction of its solubility in common organic solvents can be made. The principle of "like dissolves like" suggests that the compound will exhibit favorable solubility in solvents with similar polarity.

Below is a table summarizing the predicted solubility of Ethyl 5-bromo-2-chloroisonicotinate. It is important to note that these are estimations and empirical determination is recommended for precise applications.

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |

| Halogenated Solvents | Dichloromethane, Chloroform | High | The presence of chloro and bromo substituents on the solute molecule suggests favorable interactions with chlorinated solvents. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate to High | The ether oxygen can act as a hydrogen bond acceptor for any potential interactions, and the overall polarity is compatible with the solute. |

| Ketones | Acetone, Methyl ethyl ketone (MEK) | Moderate to High | The polar carbonyl group of the ketone can interact with the polar regions of the solute molecule. |

| Esters | Ethyl acetate | Moderate to High | As an ethyl ester itself, the compound is expected to be readily soluble in other simple esters due to similar intermolecular forces. |

| Aromatic Hydrocarbons | Toluene, Xylene | Moderate | The aromatic pyridine ring of the solute should allow for favorable pi-stacking interactions with aromatic solvents. |

| Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High | These solvents have high dielectric constants and are excellent at solvating a wide range of organic molecules, including those with polar functional groups. |

| Alcohols | Methanol, Ethanol, Isopropanol | Low to Moderate | While the ester and pyridine nitrogen can act as hydrogen bond acceptors, the overall molecule is not a strong hydrogen bond donor, which may limit solubility in protic solvents. |

| Non-polar Hydrocarbons | Hexane, Heptane | Low | The significant polarity of the solute molecule is expected to result in poor solubility in non-polar aliphatic hydrocarbons. |

| Water | Very Low | The presence of several hydrophobic groups (ethyl chain, halogen atoms) and the overall size of the molecule are likely to make it sparingly soluble in water. |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, the following experimental protocol can be employed. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.

Objective: To determine the solubility of Ethyl 5-bromo-2-chloroisonicotinate in various organic solvents at a specified temperature (e.g., 25 °C).

Materials:

-

Ethyl 5-bromo-2-chloroisonicotinate (high purity)

-

Selected organic solvents (analytical grade)

-

Vials with screw caps

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Stock Solution for Calibration:

-

Accurately weigh a known amount of Ethyl 5-bromo-2-chloroisonicotinate and dissolve it in a suitable solvent (in which it is freely soluble, e.g., dichloromethane) to prepare a stock solution of known concentration.

-

Prepare a series of calibration standards by diluting the stock solution.

-

-

Sample Preparation:

-

Add an excess amount of Ethyl 5-bromo-2-chloroisonicotinate to a vial containing a known volume of the test solvent. The amount should be sufficient to ensure a saturated solution with undissolved solid remaining.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. Visual inspection should confirm the presence of undissolved solid.

-

-

Sample Filtration:

-

After equilibration, allow the vials to stand undisturbed in the thermostatic bath for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

-

-

Analysis:

-

Dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted sample using a validated HPLC or GC method.

-

Construct a calibration curve by plotting the analytical response versus the concentration of the calibration standards.

-

Determine the concentration of Ethyl 5-bromo-2-chloroisonicotinate in the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility of the compound in the test solvent using the following formula: Solubility (g/L) = Concentration from calibration curve (g/L) × Dilution factor

-

The workflow for this experimental protocol is illustrated in the diagram below.

Conclusion

The Versatile Building Block: A Technical Guide to Ethyl 5-bromo-2-chloroisonicotinate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Ethyl 5-bromo-2-chloroisonicotinate, a strategically substituted pyridine derivative, has emerged as a crucial building block in modern organic synthesis. Its unique arrangement of functional groups—an activating ester, and two distinct halogen atoms at positions amenable to selective manipulation—offers a versatile platform for the construction of complex molecular architectures. This technical guide provides an in-depth overview of its properties, synthesis, and key applications, with a focus on detailed experimental protocols and data-driven insights to empower researchers in their synthetic endeavors.

Physicochemical Properties and Spectroscopic Data

Ethyl 5-bromo-2-chloroisonicotinate is typically a liquid at room temperature and should be stored in a dark, inert atmosphere. I[1]ts structure presents a unique combination of electron-withdrawing groups on the pyridine ring, influencing its reactivity and physicochemical properties.

| Property | Value | Reference |

| CAS Number | 1214346-11-8 | |

| Molecular Formula | C₈H₇BrClNO₂ | |

| Molecular Weight | 264.51 g/mol | |

| Physical Form | Liquid/Oil | |

| Purity | Typically 95-98% | |

| Storage | Room temperature, inert atmosphere, keep in dark place | |

| Solubility | Expected to have moderate to high polarity, affecting solubility in polar solvents. |

While specific spectroscopic data from open literature is limited, typical 1H and 13C NMR chemical shifts can be predicted based on the substituent effects on the pyridine ring. The ethyl ester group would show a characteristic quartet and triplet, while the two aromatic protons would appear as singlets or doublets with small coupling constants in the downfield region.

Synthesis of Ethyl 5-bromo-2-chloroisonicotinate

The synthesis of ethyl 5-bromo-2-chloroisonicotinate typically starts from a more readily available pyridine derivative, such as 2-chloro-5-bromoisonicotinic acid. The esterification of the carboxylic acid is a standard procedure.

Experimental Protocol: Esterification of 5-Bromo-2-chloroisonicotinic acid

This protocol is a general representation of a standard esterification reaction.

-

Reaction Setup: To a solution of 5-bromo-2-chloroisonicotinic acid (1.0 eq) in anhydrous ethanol (5-10 volumes), add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, 0.1 eq).

-

Reaction Conditions: Heat the mixture to reflux (approximately 78 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

-

Work-up: After completion, cool the reaction mixture to room temperature. Remove the excess ethanol under reduced pressure.

-

Purification: Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 5-bromo-2-chloroisonicotinate. Further purification can be achieved by column chromatography on silica gel if necessary.

Reactivity and Key Synthetic Transformations

The synthetic utility of ethyl 5-bromo-2-chloroisonicotinate lies in the differential reactivity of the C-Br and C-Cl bonds, allowing for sequential and site-selective functionalization. The C-Br bond is generally more reactive in palladium-catalyzed cross-coupling reactions, while the C-Cl bond is more susceptible to nucleophilic aromatic substitution, particularly with activation from the para-ester group.

Caption: Key reaction pathways of Ethyl 5-bromo-2-chloroisonicotinate.

Palladium-Catalyzed Cross-Coupling Reactions (at the C-Br bond)

The C5-bromo position is highly amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. This allows for the introduction of a wide range of aryl, heteroaryl, alkynyl, and amino substituents.

-

Reagents:

-

Ethyl 5-bromo-2-chloroisonicotinate (1.0 eq)

-

Arylboronic acid (1.1-1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, 2-3 eq)

-

Solvent (e.g., 1,4-dioxane/water, toluene/water)

-

-

Reaction Setup: To a degassed mixture of the solvent, add the ethyl 5-bromo-2-chloroisonicotinate, arylboronic acid, and base.

-

Catalyst Addition: Add the palladium catalyst to the reaction mixture under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Conditions: Heat the mixture to 80-100 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).

-

Work-up and Purification: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to yield the 5-aryl-2-chloroisonicotinate derivative.

Nucleophilic Aromatic Substitution (at the C-Cl bond)

The C2-chloro position is activated towards nucleophilic aromatic substitution by the electron-withdrawing ester group at the C4 position. This allows for the displacement of the chloride by various nucleophiles, including amines, thiols, and alkoxides.

-

Reagents:

-

Ethyl 5-bromo-2-chloroisonicotinate (1.0 eq)

-

Amine (1.1-2.0 eq)

-

Base (optional, e.g., K₂CO₃, DIPEA, if the amine is used as a salt)

-

Solvent (e.g., DMSO, DMF, NMP)

-

-

Reaction Setup: Dissolve the ethyl 5-bromo-2-chloroisonicotinate in the chosen solvent.

-

Reagent Addition: Add the amine and the base (if required) to the solution.

-

Reaction Conditions: Heat the reaction mixture to a temperature ranging from 80 °C to 150 °C, depending on the nucleophilicity of the amine. Monitor the reaction progress.

-

Work-up and Purification: Cool the reaction mixture, pour it into water, and extract the product with an appropriate organic solvent. Wash the organic layer, dry it, and concentrate it. Purify the product by column chromatography or recrystallization.

Applications in Drug Discovery and Agrochemicals

The versatility of ethyl 5-bromo-2-chloroisonicotinate has made it a valuable intermediate in the synthesis of a wide range of biologically active molecules. Its ability to undergo selective, sequential functionalization is particularly advantageous in the construction of complex heterocyclic scaffolds.

Caption: A generalized workflow for synthesizing bioactive molecules.

One notable application is in the synthesis of kinase inhibitors. The pyridine core often serves as a scaffold that can be elaborated with various substituents to achieve potent and selective inhibition of specific kinases, which are crucial targets in oncology and inflammation research. The ability to introduce diverse groups at the C2 and C5 positions allows for fine-tuning of the molecule's interaction with the kinase active site.

Furthermore, the structural motifs accessible from this building block are also relevant in the development of new agrochemicals, where substituted pyridines are a well-established class of compounds with herbicidal, insecticidal, and fungicidal activities.

Conclusion

Ethyl 5-bromo-2-chloroisonicotinate is a powerful and versatile building block for organic synthesis. Its well-defined reactivity allows for the selective and sequential introduction of a wide array of functional groups, making it an invaluable tool for the construction of complex molecular targets. The detailed protocols and reactivity patterns outlined in this guide are intended to provide researchers with the foundational knowledge to effectively utilize this reagent in their synthetic campaigns, accelerating the discovery and development of new pharmaceuticals and agrochemicals.

References

An In-depth Technical Guide to the Regioselective Reactivity of Ethyl 5-bromo-2-chloroisonicotinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 5-bromo-2-chloroisonicotinate is a versatile building block in medicinal chemistry and drug development, offering two distinct reactive sites for carbon-carbon and carbon-nitrogen bond formation. The differential reactivity of the C5-bromo and C2-chloro substituents under palladium-catalyzed cross-coupling conditions allows for programmed, regioselective functionalization. This technical guide provides a comprehensive overview of the principles governing this selectivity in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Detailed experimental protocols and quantitative data from analogous systems are presented to enable the strategic design of synthetic routes for the development of novel molecular entities.

Introduction: The Principle of Differential Halogen Reactivity

In palladium-catalyzed cross-coupling reactions, the oxidative addition of the palladium(0) catalyst to the aryl halide is a critical step in the catalytic cycle. The rate of this step is highly dependent on the nature of the halogen, with the general reactivity trend being Ar-I > Ar-Br > Ar-Cl.[1] This inherent difference in bond lability between the carbon-bromine and carbon-chlorine bonds in Ethyl 5-bromo-2-chloroisonicotinate is the foundation for achieving regioselective functionalization. The C5-bromo bond is more readily cleaved by the palladium catalyst than the C2-chloro bond, allowing for selective reactions at the 5-position under milder conditions. Conversely, more forcing conditions or specialized catalyst systems can enable reaction at the less reactive 2-position, often after the 5-position has been functionalized.

Regioselective Cross-Coupling Reactions

The strategic functionalization of either the C5-bromo or C2-chloro position of Ethyl 5-bromo-2-chloroisonicotinate can be achieved by carefully selecting the reaction conditions, particularly the catalyst, ligand, and temperature.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds. For dihalogenated pyridines, the greater reactivity of the C-Br bond allows for selective coupling at this position.

General Reactivity: The C5-bromo position is significantly more reactive than the C2-chloro position in Suzuki-Miyaura coupling.[1] Milder reaction conditions will favor selective coupling at the C5 position. To achieve coupling at the C2 position, more forcing conditions, such as higher temperatures and more active catalyst systems, are generally required.[1]

| Catalyst/Ligand System | Position Selectivity | Typical Conditions |

| Pd(PPh₃)₄ / K₂CO₃ | C5-Br | Dioxane/H₂O, 80-90 °C |

| Pd(dppf)Cl₂ / K₃PO₄ | C5-Br | Toluene/H₂O, 90-100 °C |

| Buchwald Ligands / Cs₂CO₃ | C2-Cl (after C5 functionalization) | Toluene, 100-110 °C |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of C-N bonds. Interestingly, ligand choice can play a crucial role in determining the regioselectivity of this reaction on substrates like 5-bromo-2-chloropyridine, a close analog of the title compound.

Ligand-Controlled Selectivity: For 5-bromo-2-chloropyridine, bulky, monodentate phosphine ligands have been shown to favor amination at the C5-Br position. In contrast, many bidentate phosphine ligands can promote reaction at the C2-Cl position.[2] This offers a powerful tool for directing the amination to the desired site.

| Ligand Type | Position Selectivity | Example Ligand |

| Bulky Monodentate | C5-Br | RuPhos, XPhos |

| Bidentate | C2-Cl | BINAP, dppf |

Sonogashira Coupling

The Sonogashira coupling is a reliable method for the synthesis of aryl alkynes. Similar to other cross-coupling reactions, the C-Br bond exhibits greater reactivity than the C-Cl bond.

General Reactivity: Selective Sonogashira coupling will occur at the C5-bromo position under standard conditions, utilizing a palladium catalyst and a copper(I) co-catalyst.[1] Coupling at the C2-chloro position would necessitate more forcing conditions and potentially a copper-free protocol with a highly active palladium catalyst.

| Catalyst System | Position Selectivity | Typical Conditions |

| Pd(PPh₃)₄ / CuI | C5-Br | Triethylamine, DMF, 60-80 °C |

| Pd(PPh₃)₂Cl₂ / CuI | C5-Br | Triethylamine, THF, 50-70 °C |

| Pd(dba)₂ / Xantphos (Cu-free) | C2-Cl (after C5 functionalization) | DBU, Toluene, 100-120 °C |

Experimental Protocols

The following are generalized protocols for the regioselective cross-coupling of Ethyl 5-bromo-2-chloroisonicotinate, based on established procedures for analogous di-halogenated heterocycles.[1] Optimization for specific substrates is recommended.

Selective Suzuki-Miyaura Coupling at the C5-Position

References

The Strategic Utility of Ethyl 5-Bromo-2-Chloroisonicotinate Derivatives in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-bromo-2-chloroisonicotinate, a halogenated pyridine derivative, has emerged as a pivotal scaffold in medicinal chemistry. Its unique substitution pattern offers a versatile platform for the synthesis of a diverse array of derivatives with significant potential in drug discovery and development. The presence of two distinct halogen atoms at the C2 and C5 positions, coupled with the ester functionality at C4, allows for selective and sequential chemical modifications, making it an attractive starting material for the construction of complex, biologically active molecules. This technical guide provides a comprehensive overview of the potential applications of ethyl 5-bromo-2-chloroisonicotinate derivatives, with a focus on their role as kinase inhibitors. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of key synthetic pathways and biological mechanisms.

Core Compound Profile: Ethyl 5-bromo-2-chloroisonicotinate

| Property | Value | Reference |

| IUPAC Name | ethyl 5-bromo-2-chloropyridine-4-carboxylate | |

| CAS Number | 1214346-11-8 | |

| Molecular Formula | C₈H₇BrClNO₂ | |

| Molecular Weight | 264.50 g/mol | |

| Appearance | Light yellow to yellow liquid | [1] |

| Boiling Point | 301.2±37.0 °C (Predicted) | [1] |

| Density | 1.601±0.06 g/cm³ (Predicted) | [1] |

| Storage | 2-8°C | [1] |

Synthetic Versatility: A Gateway to Novel Derivatives

The chemical reactivity of ethyl 5-bromo-2-chloroisonicotinate is dominated by the differential reactivity of the chloro and bromo substituents. The chlorine atom at the C2 position is generally more susceptible to nucleophilic aromatic substitution, while the bromine atom at the C5 position is well-suited for palladium-catalyzed cross-coupling reactions. This differential reactivity is the cornerstone of its utility as a building block.

Key Synthetic Transformations:

-

Nucleophilic Aromatic Substitution (SNAr) at C2: The electron-withdrawing nature of the pyridine nitrogen and the ester group facilitates the displacement of the C2-chloro substituent by various nucleophiles, such as amines, thiols, and alkoxides.

-

Palladium-Catalyzed Cross-Coupling Reactions at C5: The C5-bromo substituent serves as an excellent handle for a variety of palladium-catalyzed reactions, including:

-

Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds with boronic acids or esters.

-

Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds with a wide range of amines.

-

Sonogashira Coupling: For the formation of carbon-carbon triple bonds with terminal alkynes.

-

Heck Coupling: For the formation of carbon-carbon double bonds with alkenes.

-

-

Ester Modification: The ethyl ester at the C4 position can be hydrolyzed to the corresponding carboxylic acid or converted to amides through reaction with amines.

Application in Kinase Inhibitor Synthesis

A significant application of ethyl 5-bromo-2-chloroisonicotinate derivatives lies in the development of small-molecule kinase inhibitors. Protein kinases are a large family of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The pyridine core of ethyl 5-bromo-2-chloroisonicotinate can serve as a scaffold that mimics the hinge-binding region of the ATP-binding pocket of many kinases.

A closely related building block, 5-bromo-6-chloronicotinoyl chloride, has been instrumental in the synthesis of inhibitors for p38 MAP kinase and Spleen Tyrosine Kinase (Syk), both of which are key players in inflammatory pathways. The synthetic strategies employed for this analog are directly translatable to derivatives of ethyl 5-bromo-2-chloroisonicotinate.

General Synthetic Strategy for Kinase Inhibitors:

A common approach involves a two-step sequence:

-

Amide Bond Formation: The ester group of ethyl 5-bromo-2-chloroisonicotinate is first hydrolyzed to the carboxylic acid, which is then coupled with a desired amine to form an amide linkage. This can also be achieved by direct amidation of the ester under forcing conditions.

-

Cross-Coupling Reaction: The bromo substituent at the C5 position is then utilized for a palladium-catalyzed cross-coupling reaction to introduce a second diversity element.

This modular approach allows for the rapid generation of a library of compounds for structure-activity relationship (SAR) studies.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of Ethyl 5-bromo-2-chloroisonicotinate Derivatives

This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

-

Ethyl 5-bromo-2-chloroisonicotinate derivative (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)

-

Base (e.g., K₂CO₃, 2.0 equiv)

-

Solvent (e.g., 1,4-dioxane/water, 4:1)

Procedure:

-

To a flame-dried flask, add the ethyl 5-bromo-2-chloroisonicotinate derivative, arylboronic acid, and base.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the palladium catalyst to the flask.

-

Add the degassed solvent to the reaction mixture.

-

Heat the reaction to the desired temperature (typically 80-100 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

-

Cool the reaction to room temperature and dilute with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

General Procedure for Buchwald-Hartwig Amination of Ethyl 5-bromo-2-chloroisonicotinate Derivatives

This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

-

Ethyl 5-bromo-2-chloroisonicotinate derivative (1.0 equiv)

-

Amine (1.2 equiv)

-

Palladium catalyst (e.g., Pd₂(dba)₃, 0.02 equiv)

-

Ligand (e.g., Xantphos, 0.04 equiv)

-

Base (e.g., Cs₂CO₃, 1.5 equiv)

-

Solvent (e.g., Toluene or 1,4-dioxane)

Procedure:

-

To a flame-dried flask, add the palladium catalyst and ligand.

-

Evacuate and backfill the flask with an inert gas.

-

Add the solvent and stir for 10 minutes.

-

Add the ethyl 5-bromo-2-chloroisonicotinate derivative, amine, and base.

-

Heat the reaction to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

-

Cool the reaction to room temperature and filter through a pad of celite.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Visualizing Synthetic Pathways and Biological Mechanisms

Caption: Synthetic routes for derivatization of Ethyl 5-bromo-2-chloroisonicotinate.

Caption: Inhibition of the MAPK/ERK signaling pathway by a kinase inhibitor derivative.

Conclusion

Ethyl 5-bromo-2-chloroisonicotinate is a highly valuable and versatile building block in medicinal chemistry. Its amenability to selective chemical modifications at multiple positions provides a powerful platform for the synthesis of diverse libraries of compounds. The demonstrated utility of closely related analogs in the development of kinase inhibitors highlights the significant potential of ethyl 5-bromo-2-chloroisonicotinate derivatives for the discovery of novel therapeutics for a range of diseases. This guide serves as a foundational resource for researchers looking to leverage the synthetic potential of this important scaffold in their drug discovery programs.

References

Technical Guide: Ethyl 5-bromo-2-chloroisonicotinate - A Key Intermediate for Pharmaceutical Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 5-bromo-2-chloroisonicotinate, a crucial building block in the synthesis of complex organic molecules for the pharmaceutical industry. This document details available suppliers, typical purity levels, and outlines key experimental procedures for its synthesis, purification, and analysis.

Introduction

Ethyl 5-bromo-2-chloroisonicotinate (CAS No: 1214346-11-8) is a substituted pyridine derivative that serves as a versatile intermediate in medicinal chemistry. Its structure, featuring bromo and chloro substituents on the pyridine ring, offers multiple reactive sites for further chemical modifications, such as cross-coupling reactions, to build more complex molecular architectures.

Suppliers and Purity

A variety of chemical suppliers offer Ethyl 5-bromo-2-chloroisonicotinate, typically with purity levels suitable for research and development purposes. The table below summarizes information from several suppliers.

| Supplier | Purity | CAS Number | Additional Information |

| Sigma-Aldrich | 97% - 98% | 1214346-11-8 | Available through various partners like AOBChem and Fluorochem. |

| Sunway Pharm Ltd | 97% | 1214346-11-8 | No additional information available.[1] |

| BLD Pharm | Not Specified | 1214346-11-8 | Offers a range of related pyridine derivatives. |

| Parchem | Not Specified | 1232505-83-7 | Note: This CAS number differs from other suppliers. |

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₈H₇BrClNO₂ |

| Molecular Weight | 264.51 g/mol |

| Appearance | Liquid |

| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. |

Synthesis and Purification

While specific proprietary synthesis routes may vary between manufacturers, the synthesis of Ethyl 5-bromo-2-chloroisonicotinate generally involves the esterification of its corresponding carboxylic acid, 5-bromo-2-chloroisonicotinic acid.

Experimental Protocol: Synthesis of 5-bromo-2-chloroisonicotinic acid (Precursor)

A plausible synthetic route for the precursor, 5-bromo-2-chloroisonicotinic acid, starts from 2,5-dichloropyridine. This involves a displacement reaction to prepare 5-bromo-2-chloropyridine, followed by hydroxylation to generate the final carboxylic acid.[2]

Experimental Protocol: Esterification to Ethyl 5-bromo-2-chloroisonicotinate (General Procedure)

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-bromo-2-chloroisonicotinic acid in an excess of absolute ethanol.

-

Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid, dropwise to the solution.

-

Reaction: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a mild base, such as a saturated sodium bicarbonate solution.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

-

Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude Ethyl 5-bromo-2-chloroisonicotinate.

Experimental Protocol: Purification by Column Chromatography (General Procedure)

Flash column chromatography is a standard method for purifying organic compounds.

-

Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

-

Column Packing: Carefully pour the slurry into a chromatography column, ensuring even packing without air bubbles.

-

Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent and load it onto the top of the silica gel bed.

-

Elution: Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane). Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified Ethyl 5-bromo-2-chloroisonicotinate.

Quality Control and Analysis

The purity of Ethyl 5-bromo-2-chloroisonicotinate is critical for its use in subsequent synthetic steps. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful analytical techniques for assessing purity and confirming the structure.

Experimental Protocol: Purity Determination by HPLC (General Method)

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water is typically effective.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at an appropriate wavelength (e.g., 254 nm).

-

Sample Preparation: Dissolve a small amount of the compound in the mobile phase or a compatible solvent.

Structural Analysis by NMR

¹H NMR and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the synthesized compound. Spectral data for Ethyl 5-bromo-2-chloroisonicotinate can be found in chemical databases.

Applications in Synthesis: The Suzuki Coupling Reaction

Ethyl 5-bromo-2-chloroisonicotinate is a valuable substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction. This reaction forms a new carbon-carbon bond by coupling the organohalide with an organoboron compound.

Experimental Protocol: Suzuki Coupling Reaction (General Procedure)

-

Reaction Setup: In a reaction vessel, combine Ethyl 5-bromo-2-chloroisonicotinate, a suitable boronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., sodium carbonate).

-

Solvent: Add a solvent system, often a mixture of an organic solvent (e.g., toluene or dioxane) and an aqueous solution of the base.

-

Reaction: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) for several hours until the reaction is complete, as monitored by TLC or HPLC.

-

Work-up and Purification: After cooling, perform an aqueous work-up and extract the product with an organic solvent. The crude product can then be purified by column chromatography or recrystallization.

Visualizing the Workflow

The following diagrams illustrate the general workflow for the synthesis and application of Ethyl 5-bromo-2-chloroisonicotinate.

Caption: General workflow for the synthesis, purification, and analysis of Ethyl 5-bromo-2-chloroisonicotinate.

Caption: Schematic of the Suzuki cross-coupling reaction involving Ethyl 5-bromo-2-chloroisonicotinate.

References

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of Ethyl 5-bromo-2-chloroisonicotinate

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, widely employed in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] This protocol details the selective Suzuki coupling of Ethyl 5-bromo-2-chloroisonicotinate, a versatile building block in medicinal chemistry. The presence of two distinct halogen atoms on the pyridine ring, a bromine at the 5-position and a chlorine at the 2-position, allows for selective functionalization. Generally, in palladium-catalyzed cross-coupling reactions, the reactivity of halogens follows the order I > Br > Cl.[2][3] This differential reactivity enables a selective Suzuki coupling at the more reactive C-Br bond, leaving the C-Cl bond intact for subsequent transformations.

The pyridine nitrogen can coordinate to the palladium catalyst, potentially inhibiting its activity.[4] Therefore, the careful selection of the palladium source, ligand, base, and solvent system is crucial for achieving high yields and selectivity. This protocol provides a robust starting point for researchers, with recommendations for optimization.

Core Protocol: Selective Suzuki Coupling at the 5-Bromo Position

This protocol is designed for the selective reaction of an arylboronic acid with the 5-bromo position of Ethyl 5-bromo-2-chloroisonicotinate.

Materials

-

Ethyl 5-bromo-2-chloroisonicotinate

-

Arylboronic acid (e.g., Phenylboronic acid)

-

Palladium(II) acetate (Pd(OAc)₂)[1]

-

2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)[1]

-

Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄)[4][5]

-

Nitrogen or Argon gas (high purity)

-

Standard laboratory glassware (Schlenk flask, condenser, etc.)

-

Magnetic stirrer with heating plate

-

System for maintaining an inert atmosphere (e.g., Schlenk line)

Experimental Procedure

-

Reaction Setup:

-

To an oven-dried Schlenk flask containing a magnetic stir bar, add Ethyl 5-bromo-2-chloroisonicotinate (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2 mmol, 1.2 eq), Palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium carbonate (2.0 mmol, 2.0 eq).[1]

-

-

Inert Atmosphere:

-

Solvent Addition:

-

Reaction:

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with an organic solvent such as ethyl acetate.

-

Wash the organic layer with water and then with brine.[4]

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[6]

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired ethyl 2-chloro-5-arylisonicotinate.[4]

-

Data Presentation: Typical Reaction Conditions and Expected Outcomes

The following table summarizes typical conditions for the Suzuki coupling of halopyridines, which can be adapted for Ethyl 5-bromo-2-chloroisonicotinate. The choice of reagents can significantly influence the yield and selectivity.

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Palladium Source | Pd(OAc)₂ (2 mol%) | Pd(PPh₃)₄ (5 mol%) | Pd₂(dba)₃ (2 mol%) |

| Ligand | SPhos (4 mol%) | - | P(t-Bu)₃ (4 mol%) |

| Base | K₂CO₃ (2 eq) | K₃PO₄ (2 eq) | Cs₂CO₃ (2 eq) |

| Solvent | 1,4-Dioxane/H₂O (5:1) | Toluene/H₂O (4:1) | DMF |

| Temperature | 100 °C | 110 °C | 80 °C |

| Typical Yield | Good to Excellent | Moderate to Good | Good |

| Notes | Effective for challenging couplings of heteroaryl chlorides.[1] | A classic catalyst, often effective for aryl bromides.[7] | A strong base that can be effective in difficult couplings.[1] |

Mandatory Visualization

Caption: Experimental workflow for the selective Suzuki coupling.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of Ethyl 5-bromo-2-chloroisonicotinate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the palladium-catalyzed cross-coupling reactions of Ethyl 5-bromo-2-chloroisonicotinate, a versatile building block in the synthesis of functionalized pyridine derivatives for pharmaceutical and materials science applications. This document outlines detailed protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, including illustrative data to guide catalyst and reaction condition selection.

Introduction

Ethyl 5-bromo-2-chloroisonicotinate is a dihalogenated pyridine derivative offering two distinct reaction sites for palladium-catalyzed cross-coupling reactions. The differential reactivity of the C-Br and C-Cl bonds allows for selective functionalization, enabling the synthesis of a wide array of substituted isonicotinate esters. These products are valuable intermediates in the development of novel therapeutic agents and functional materials. The regioselectivity of these reactions is a critical aspect, influenced by factors such as the choice of palladium catalyst, ligand, base, and reaction conditions. Generally, the C-Br bond is more reactive towards oxidative addition to the palladium(0) catalyst than the C-Cl bond, allowing for selective coupling at the 5-position.

Regioselectivity in Cross-Coupling of Dihalogenated Pyridines

The selective functionalization of dihalogenated pyridines like Ethyl 5-bromo-2-chloroisonicotinate is a key challenge and opportunity in organic synthesis. The regiochemical outcome of palladium-catalyzed cross-coupling reactions is primarily governed by the relative rates of oxidative addition at the C-Br and C-Cl bonds.

Several factors influence this selectivity:

-

Bond Dissociation Energy: The C-Br bond is weaker than the C-Cl bond, making it more susceptible to cleavage and oxidative addition by the palladium catalyst. This inherent reactivity generally favors coupling at the 5-position (bromo-substituted).

-

Electronic Effects: The electron-withdrawing nature of the pyridine nitrogen and the ester group influences the electron density at the carbon-halogen bonds, affecting their reactivity.

-

Catalyst and Ligand: The choice of palladium precursor and, more importantly, the ancillary ligand plays a crucial role in modulating the reactivity and selectivity of the catalytic system. Sterically bulky and electron-rich ligands can enhance the reactivity of the catalyst, sometimes enabling the coupling of less reactive C-Cl bonds.

By carefully tuning the reaction parameters, it is possible to achieve high regioselectivity for the desired product.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between Ethyl 5-bromo-2-chloroisonicotinate and various organoboron reagents.

Illustrative Data for Suzuki-Miyaura Coupling

| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) of 5-aryl-2-chloroisonicotinate |

| 1 | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 12 | 85 |

| 2 | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 8 | 92 |

| 3 | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 100 | 12 | 88 |

| 4 | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ | THF/H₂O (4:1) | 80 | 16 | 90 |

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

-

Ethyl 5-bromo-2-chloroisonicotinate

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, 2-3 equivalents)

-

Anhydrous solvent (e.g., 1,4-Dioxane/Water (4:1), Toluene)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a flame-dried Schlenk flask, add Ethyl 5-bromo-2-chloroisonicotinate (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) to the flask.

-

Seal the flask with a septum, and evacuate and backfill with an inert gas three times.

-

Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1) via syringe.

-

Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the specified time (monitor by TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between Ethyl 5-bromo-2-chloroisonicotinate and a terminal alkyne, providing access to alkynyl-substituted pyridines.

Illustrative Data for Sonogashira Coupling

| Entry | Palladium Catalyst (mol%) | Copper Co-catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) of 5-alkynyl-2-chloroisonicotinate |

| 1 | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | - | Et₃N | THF | 60 | 6 | 88 |

| 2 | Pd(OAc)₂ (2) | CuI (4) | PPh₃ (4) | i-Pr₂NH | DMF | 80 | 8 | 91 |

| 3 | Pd(PPh₃)₄ (3) | CuI (5) | - | Et₃N/DMF | DMF | 70 | 5 | 85 |

| 4 | PdCl₂(dppf) (3) | CuI (5) | - | DIPA | Toluene | 90 | 10 | 89 |

Experimental Protocol: Sonogashira Coupling

Materials:

-

Ethyl 5-bromo-2-chloroisonicotinate

-

Terminal alkyne (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%)

-

Copper(I) iodide (CuI, 2-10 mol%)

-

Amine base (e.g., Triethylamine, Diisopropylethylamine)

-

Anhydrous solvent (e.g., THF, DMF)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a flame-dried Schlenk flask, add Ethyl 5-bromo-2-chloroisonicotinate (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and CuI (5 mol%).

-

Seal the flask and evacuate and backfill with an inert gas three times.

-

Add the anhydrous, degassed solvent (e.g., THF) and the amine base (e.g., Et₃N, 2.0 equiv).

-

Add the terminal alkyne (1.2 equiv) dropwise via syringe.

-

Stir the reaction mixture at the desired temperature (e.g., 60 °C) until the starting material is consumed (monitor by TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

-

Wash the filtrate with saturated aqueous NH₄Cl solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of N-aryl and N-heteroaryl amines from Ethyl 5-bromo-2-chloroisonicotinate and a primary or secondary amine.

Illustrative Data for Buchwald-Hartwig Amination

| Entry | Palladium Precursor (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) of 5-amino-2-chloroisonicotinate |

| 1 | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 12 | 82 |

| 2 | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | Dioxane | 110 | 16 | 88 |

| 3 | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ | t-BuOH | 90 | 10 | 90 |

| 4 | Pd(OAc)₂ (2) | BrettPhos (3) | LHMDS | THF | 80 | 14 | 85 |

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

-

Ethyl 5-bromo-2-chloroisonicotinate

-

Primary or secondary amine (1.1 - 1.5 equivalents)

-

Palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂)

-

Phosphine ligand (e.g., BINAP, Xantphos)

-

Strong, non-nucleophilic base (e.g., NaOtBu, Cs₂CO₃)

-

Anhydrous, aprotic solvent (e.g., Toluene, Dioxane)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., BINAP, 3 mol%), and the base (e.g., NaOtBu, 1.4 equiv) to a dry Schlenk tube.

-

Add Ethyl 5-bromo-2-chloroisonicotinate (1.0 equiv) and the amine (1.2 equiv).

-

Add the anhydrous, degassed solvent (e.g., Toluene).

-

Seal the Schlenk tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring for the specified time (monitor by TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a plug of silica gel, washing with additional ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Visualizations

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.

Conclusion

The palladium-catalyzed cross-coupling of Ethyl 5-bromo-2-chloroisonicotinate offers a powerful and versatile strategy for the synthesis of highly functionalized pyridine derivatives. By carefully selecting the appropriate catalyst system and reaction conditions, researchers can achieve high yields and regioselectivity for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. The protocols and illustrative data provided in these application notes serve as a valuable resource for scientists and professionals in the fields of drug discovery and materials science, enabling the efficient synthesis of novel and complex molecular architectures.

Application Notes and Protocols: Ethyl 5-bromo-2-chloroisonicotinate in the Synthesis of Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of Ethyl 5-bromo-2-chloroisonicotinate , a key heterocyclic building block, in the synthesis of potent kinase inhibitors. The unique di-halogenated pyridine structure of this reagent offers two reactive sites with differential reactivity, enabling sequential and selective functionalization. This characteristic is highly advantageous in the construction of complex molecular architectures required for specific and high-affinity binding to kinase targets.

The primary focus of these notes is the application of Ethyl 5-bromo-2-chloroisonicotinate in the development of inhibitors for Protein Arginine Methyltransferase 5 (PRMT5), a critical enzyme in cellular regulation and a promising target in oncology.[1]

Core Applications: Versatile Synthetic Intermediate

Ethyl 5-bromo-2-chloroisonicotinate serves as a versatile scaffold for the introduction of diverse chemical moieties through a variety of organic reactions. The differential reactivity of the C-Br versus the C-Cl bond is a key feature. The C-Br bond is generally more reactive in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, allowing for selective functionalization at the 5-position. The less reactive C-Cl bond can then be targeted under more forcing conditions or with specific catalyst-ligand systems for subsequent modifications.

This sequential functionalization is a powerful strategy for building molecular complexity and exploring the structure-activity relationships (SAR) of potential kinase inhibitors.

Featured Application: Synthesis of PRMT5 Inhibitors

Protein Arginine Methyltransferase 5 (PRMT5) is a type II arginine methyltransferase that plays a crucial role in various cellular processes, including gene transcription, RNA splicing, and signal transduction.[2][3][4][5] Dysregulation of PRMT5 activity has been implicated in the progression of numerous cancers, making it an attractive therapeutic target.[1] Several PRMT5 inhibitors have been developed, with some progressing into clinical trials.[6]

The synthesis of certain classes of PRMT5 inhibitors utilizes a substituted pyridine core that can be efficiently constructed using Ethyl 5-bromo-2-chloroisonicotinate or its methyl analog.[1] A general synthetic approach involves an initial cross-coupling reaction at the C5-bromo position, followed by amidation of the ester and subsequent reaction at the C2-chloro position.